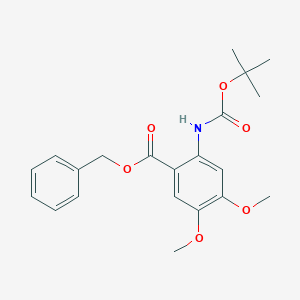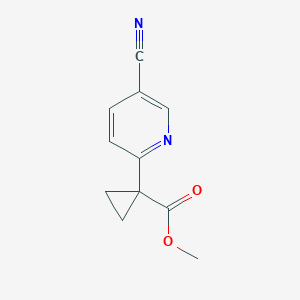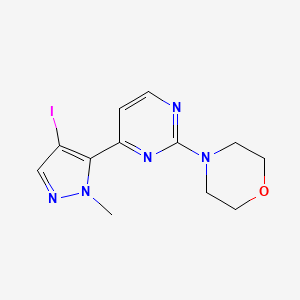
4-(4-(4-Iodo-1-methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(4-Iodo-1-methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)morpholine is a complex organic compound that features a unique structure combining a pyrazole ring, a pyrimidine ring, and a morpholine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Iodo-1-methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)morpholine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the iodine atom: This step involves the iodination of the pyrazole ring, which can be carried out using iodine or iodinating reagents such as N-iodosuccinimide (NIS).
Construction of the pyrimidine ring: This can be synthesized by reacting the iodinated pyrazole with appropriate amidines or guanidines under cyclization conditions.
Attachment of the morpholine ring: The final step involves the nucleophilic substitution reaction where the pyrimidine intermediate is reacted with morpholine under suitable conditions, often in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis processes to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-(4-(4-Iodo-1-methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted pyrazole derivatives.
科学研究应用
4-(4-(4-Iodo-1-methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 4-(4-(4-Iodo-1-methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. For example, it might inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
相似化合物的比较
Similar Compounds
- 4-(4-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)morpholine
- 4-(4-(4-Chloro-1-methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)morpholine
- 4-(4-(4-Fluoro-1-methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)morpholine
Uniqueness
The uniqueness of 4-(4-(4-Iodo-1-methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)morpholine lies in the presence of the iodine atom, which can significantly influence its reactivity and biological activity. Compared to its bromo, chloro, and fluoro analogs, the iodo compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
属性
IUPAC Name |
4-[4-(4-iodo-2-methylpyrazol-3-yl)pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14IN5O/c1-17-11(9(13)8-15-17)10-2-3-14-12(16-10)18-4-6-19-7-5-18/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYMEIIVNIEOKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)C2=NC(=NC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14IN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((2R,3R)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine](/img/structure/B6298509.png)
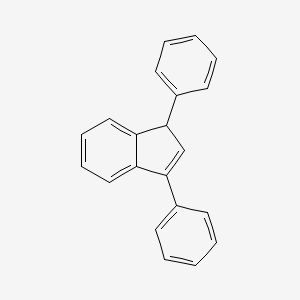

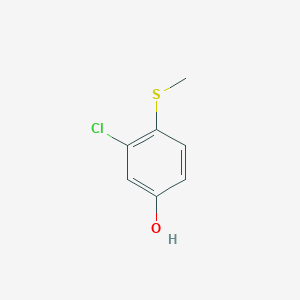
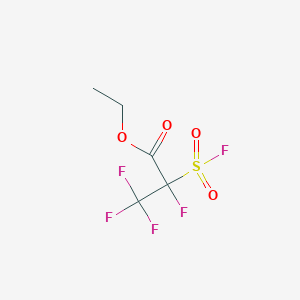
![Ethyl 3-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B6298533.png)
![tert-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6298537.png)
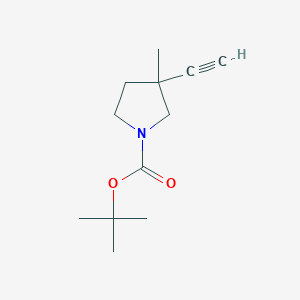
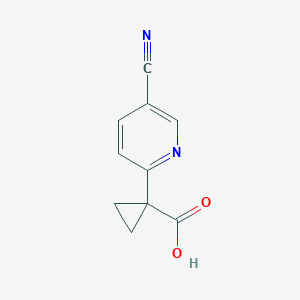
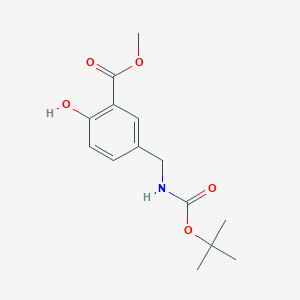
![N-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide hydrobromide](/img/structure/B6298573.png)
